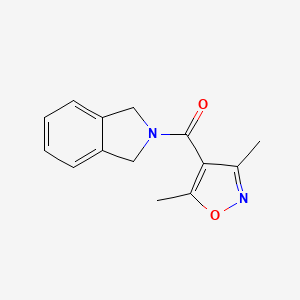

2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole, also known as DMOCO, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMOCO is a heterocyclic compound that contains an oxazole and an isoindole ring.

Applications De Recherche Scientifique

Capture of an Elusive Nitrile Ylide in Isoxazole-Oxazole Photoisomerization

The photochemistry of 3,5-dimethylisoxazole has been investigated, revealing the formation of nitrile ylide as an intermediate in the isoxazole-oxazole photoisomerization process. This finding provides significant insights into the photochemical pathways of isoxazoles and their derivatives, highlighting the importance of nitrile ylides in these transformations (Nunes, Reva, & Fausto, 2013).

Nuclear Magnetic Resonance Study of Stereoisomeric Oxygenated Dimers

A detailed NMR spectroscopic study on the structure of oxygenated dimers of 3-methylindole has been conducted, providing valuable structural insights into these complex molecules. This research enhances our understanding of the molecular architecture and the dynamic behavior of these dimers, contributing to the broader knowledge of indole derivatives and their potential applications (Mori, Goto, & Sakai, 1985).

Coordination Chemistry of Oxazoline Ligands

Oxazoline ligands, including 4,5-dihydro-1,3-oxazoles, have been extensively used in transition metal-catalyzed asymmetric syntheses. The versatility, ease of synthesis, and the ability to modulate chiral centers near donor atoms make oxazolines valuable in coordination chemistry. This review provides a comprehensive overview of the transition metal coordination involving oxazoline ligands, contributing significantly to the field of asymmetric catalysis (Gómez, Muller, & Rocamora, 1999).

Ruthenium-Catalyzed Cycloaddition Reactions

The ruthenium-catalyzed cycloaddition of aryl azides and alkynes has been demonstrated to efficiently produce 1,5-disubstituted 1,2,3-triazoles. This method offers advantages in terms of yield, purity, and reaction time, especially under microwave irradiation. Such cycloaddition reactions are pivotal in synthesizing heterocyclic compounds, which have widespread applications in pharmaceuticals and materials science (Rasmussen, Boren, & Fokin, 2007).

Synthesis and Applications of Pyrrolo[2,1-a]isoindole Derivatives

The synthesis of 5H-pyrrolo[2,1-a]isoindole derivatives via 1,3-dipolar cycloaddition reactions involving mesoionic oxazolines has been reported. This methodology provides a novel approach to constructing pyrroloisoindole frameworks, which are of interest due to their potential biological activity and application in material science (New & Yevich, 1984).

Propriétés

IUPAC Name |

1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-13(10(2)18-15-9)14(17)16-7-11-5-3-4-6-12(11)8-16/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRYEWMNZHYUCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2859263.png)

![2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2859264.png)

![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2859267.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2859269.png)

![N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2859271.png)

![5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2859274.png)

![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2859278.png)

![6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride](/img/structure/B2859279.png)

![3-(3-(4-(4-fluorophenyl)piperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2859284.png)

![2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2859285.png)